Solid-State Phase Behavior: Absence of Monoclinic Transition in n-C80H162
Differential scanning calorimetry (DSC) and X-ray scattering analysis of n-alkanes from n-C32H66 to n-C80H162 revealed that all crystalline n-alkanes in the series except n-C80H162 exhibit a first-order solid-solid transition to a high-temperature monoclinic modification (Mh01 phase) prior to the rotator transition or melting [1]. This transition was observed irrespective of whether the carbon number was odd or even and regardless of differences in room-temperature modifications. The transition temperature for orthorhombic higher n-alkanes to the Mh01 phase increased with chain length, reaching approximately 90°C for n-C69H140, but n-C80H162 completely bypasses this transformation pathway [1].
| Evidence Dimension | Occurrence of solid-solid monoclinic (Mh01) phase transition upon crystallization from solution |
|---|---|
| Target Compound Data | No transition observed |
| Comparator Or Baseline | n-Alkanes from n-C32H66 to n-C69H140 (all examined members): Transition present |
| Quantified Difference | Qualitative absence vs. universal presence in comparative set (n-C32 to n-C69) |
| Conditions | DSC, small- and wide-angle X-ray scattering; samples crystallized from solution |
Why This Matters
This unique phase behavior eliminates a confounding thermal event in DSC thermograms, simplifying purity assessment and ensuring reproducible thermal history in applications where solid-state phase transitions would otherwise introduce variability.
- [1] Takamizawa, K., et al. Thermal Behavior of n-Alkanes from n-C32H66 to n-C80H162, Synthesized with Attention Paid to High Purity. Polymer Journal, 1982, 14, 441–456. DOI: 10.1295/polymj.14.441 View Source
